molecular formula C11H10N2 B3272461 5-Ethenylisoquinolin-6-amine CAS No. 566944-01-2

5-Ethenylisoquinolin-6-amine

Cat. No.: B3272461
CAS No.: 566944-01-2
M. Wt: 170.21 g/mol
InChI Key: KBVMAZPBWMVXSW-UHFFFAOYSA-N
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Description

5-Ethenylisoquinolin-6-amine is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring This compound is characterized by the presence of an ethenyl group at the 5th position and an amine group at the 6th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylisoquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Combes/Conrad–Limpach reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration under strong acidic conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylisoquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Ethylisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-Ethenylisoquinolin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenylisoquinolin-6-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the ethenyl and amine groups.

    5-Ethylisoquinolin-6-amine: Similar structure but with an ethyl group instead of an ethenyl group.

    6-Aminoquinoline: Lacks the ethenyl group but has an amine group at the 6th position.

Uniqueness: 5-Ethenylisoquinolin-6-amine is unique due to the presence of both an ethenyl group and an amine group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

5-ethenylisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-9-10-5-6-13-7-8(10)3-4-11(9)12/h2-7H,1,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVMAZPBWMVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658129
Record name 5-Ethenylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566944-01-2
Record name 5-Ethenylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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